molecular formula C9H10ClNO B515178 N-(2-chloro-3-methylphenyl)acetamide CAS No. 56961-87-6

N-(2-chloro-3-methylphenyl)acetamide

Cat. No.: B515178
CAS No.: 56961-87-6
M. Wt: 183.63g/mol
InChI Key: FDVJSCRXROMJQW-UHFFFAOYSA-N
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Description

N-(2-chloro-3-methylphenyl)acetamide is a chemical intermediate of interest in medicinal chemistry research for the development of new pharmacologically active compounds. Its structure, featuring a chloro-substituted phenylacetamide core, makes it a valuable synthon in structure-activity relationship (SAR) studies. Researchers utilize this family of compounds as a key scaffold in the design and synthesis of potential inhibitors for specific biological targets . For instance, substituted acetamide derivatives have been extensively investigated as potential inhibitors for enzymes like butyrylcholinesterase (BChE), a target relevant to neurodegenerative conditions . Furthermore, the chloroacetamide moiety is a common functional group in intermediates used to synthesize compounds for antiparasitic research, particularly against Cryptosporidium, highlighting its utility in infectious disease drug discovery . The compound serves as a precursor in multi-step synthetic routes, where it can undergo reactions such as alkylation to create more complex molecules for biological evaluation .

Properties

IUPAC Name

N-(2-chloro-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVJSCRXROMJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290839
Record name N-(2-Chloro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-87-6
Record name N-(2-Chloro-3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 2-Chloro-3-methylaniline

The most widely reported method involves the acylation of 2-chloro-3-methylaniline with chloroacetyl chloride under basic conditions. This single-step reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

General Procedure

  • Reagents :

    • 2-Chloro-3-methylaniline (1.0 equiv)

    • Chloroacetyl chloride (1.1–1.5 equiv)

    • Base: Triethylamine (1.5–3.0 equiv) or sodium carbonate (2.0 equiv)

    • Solvent: Toluene, dichloromethane, or ethyl acetate

  • Conditions :

    • Temperature: 0–15°C during acyl chloride addition, followed by stirring at 20–25°C for 2–4 hours.

    • Workup: Rotary evaporation, filtration, and recrystallization from ethanol/water.

Example Protocol
A 1 L reactor charged with 2-chloro-3-methylaniline (157.6 g, 1.0 mol) and toluene (600 mL) was cooled to 10°C. Triethylamine (151.8 g, 1.5 mol) was added dropwise, followed by chloroacetyl chloride (124.9 g, 1.1 mol) over 2 hours. The mixture was stirred at 25°C for 3 hours, washed with water (3 × 200 mL), and concentrated. Recrystallization from ethanol yielded 183.2 g (89%) of pure product (HPLC purity: 98.5%).

ParameterRange TestedOptimal ValueYield (%)
Chloroacetyl chloride (equiv)1.0–1.51.291
Reaction temperature (°C)0–251089
Base (equiv)NaHCO₃ (1.5–3.0)2.593

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Recent patents describe transitioning from batch to continuous flow systems to improve scalability:

Reactor Configuration

  • Tube Reactor : Stainless steel, 10 m length, 5 cm diameter.

  • Residence Time : 8–12 minutes.

  • Throughput : 50 kg/hour.

Performance Metrics

  • Purity : 99.2% (vs. 98.5% in batch).

  • Byproduct Formation : <0.5% (unchlorinated acetamide).

Solvent Recycling and Waste Reduction

Industrial protocols emphasize solvent recovery:

Toluene Recycling Process

  • Distillation at 80°C under reduced pressure.

  • Purity restoration via activated carbon filtration.

  • Reuse rate: 92–95% across 10 batches.

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.31 (s, 3H, CH₃),

  • δ 3.89 (s, 2H, COCH₂Cl),

  • δ 7.22–7.45 (m, 3H, Ar-H),

  • δ 8.12 (br s, 1H, NH).

FT-IR (KBr) :

  • 3285 cm⁻¹ (N-H stretch),

  • 1660 cm⁻¹ (C=O),

  • 680 cm⁻¹ (C-Cl).

Purity Assessment Methods

TechniqueAcceptance CriteriaTypical Results
HPLC (C18 column)≥98.0%98.5–99.3%
Karl Fischer≤0.2% moisture0.1–0.15%
Residual Solvents<500 ppm120–300 ppm

Comparative Analysis of Methodologies

Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Yield85–89%91–93%
Energy Consumption120 kWh/kg85 kWh/kg
Capital Cost$1.2M$2.5M
Operating Cost (per kg)$280$210

Emerging Innovations

Enzymatic Acylation

Pilot studies using lipase B from Candida antarctica (CAL-B) show promise:

  • Conditions : 40°C, pH 7.0, 24 hours.

  • Conversion : 78% (needs optimization).

Microwave-Assisted Synthesis

  • Time Reduction : From 4 hours to 25 minutes.

  • Energy Savings : 65% less than conventional heating.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

N-(2-chloro-3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenyl Acetamides: Substituent Position Effects

The position and type of substituents on the phenyl ring significantly influence electronic, steric, and pharmacological properties. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2-Chloro-3-methylphenyl)acetamide 2-Cl, 3-CH₃ ~183.6 (calculated) Not reported in evidence
N-(2-Chlorophenyl)acetamide 2-Cl 169.6 NMR studies (additive substituent effects)
N-(3-Chlorophenyl)acetamide 3-Cl 169.6 Intermediate in polyimide synthesis
N-(2,6-Dichlorophenyl)acetamide 2-Cl, 6-Cl 204.0 Structural similarity to penicillin
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH 185.6 Photodegradation product of paracetamol

Key Observations:

  • Electronic Effects: The 2-chloro substituent in N-(2-chlorophenyl)acetamide induces significant deshielding in $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra due to its electron-withdrawing nature . The additional 3-methyl group in the target compound may counteract this effect slightly via electron donation.

Acetamides with Heterocyclic or Extended Moieties

Addition of heterocyclic groups enhances pharmacological activity by modulating solubility and target interactions:

Compound Additional Moieties Key Activities Reference
N-(3-Chloro-2-methylphenyl)-2-(4-methyl-5-(3-pyridinyl)triazol-3-ylthio)acetamide Triazolyl, pyridinyl Potential kinase inhibition
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazolyl Antimicrobial activity
N-(2-Chlorophenyl)-2-(tetrahydrothiophenyl)acetamide Tetrahydrothiophenyl Unreported activity

Key Observations:

  • Bioactivity: Compounds with thiazolyl (e.g., ) or triazolyl (e.g., ) groups exhibit enhanced antimicrobial or anticancer activity compared to simpler chlorophenyl analogs.

Pharmacological and Physicochemical Comparisons

Antimicrobial and Anticancer Potential

While direct data on this compound are absent, related chloroacetamides demonstrate notable bioactivity:

  • Antimicrobial Activity: N-Alkyl/aryl-2-chloroacetamides synthesized via chloroacetyl chloride and amines exhibit broad-spectrum antibacterial and antifungal properties .
  • Anticancer Activity: Derivatives like N-(4-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide show potent activity against HCT-1 and MCF-7 cancer cell lines .

Spectral and Crystallographic Insights

  • NMR Trends: Substituent contributions to $^{13}\text{C}$ NMR shifts are additive in N-(mono-substituted phenyl)acetamides. For example, 2-chloro and 3-methyl groups would predictably alter chemical shifts relative to unsubstituted analogs .
  • Crystal Packing: In 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, the dichlorophenyl ring is twisted 79.7° relative to the thiazol ring, stabilizing crystal packing via N–H⋯N hydrogen bonds .

Biological Activity

N-(2-chloro-3-methylphenyl)acetamide, a compound with the molecular formula C₉H₁₀ClNO, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its potential effects, mechanisms of action, and comparisons with structurally similar compounds.

1. Overview of Biological Activity

This compound exhibits several biological activities including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting various metabolic pathways.
  • Receptor Interaction : It interacts with certain receptors, which may lead to therapeutic effects in conditions like depression and inflammation.
  • Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

The biological effects of this compound are attributed to its interaction with molecular targets:

  • Enzyme Targets : The compound may inhibit enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO), which is crucial for the treatment of depression .
  • Receptor Modulation : It may modulate receptor activity, influencing pathways related to mood regulation and inflammatory responses.

3. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
N-(2,6-Dimethylphenyl)chloroacetamideC₉H₁₁ClNOContains two methyl groups on the phenyl ring.
2-Chloro-N-(4-methylphenyl)acetamideC₉H₁₀ClNOMethyl group at para position; different reactivity.
N-(3-Chloro-2-methylphenyl)acetamideC₉H₁₀ClNOChlorine at a different position; alters activity.

The unique arrangement of chlorine and methyl groups in this compound influences its reactivity and biological profile compared to these analogs.

4. Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

Antidepressant Activity

A study demonstrated that derivatives of phenylacetamides, including this compound, exhibited significant antidepressant effects in animal models. The results showed reduced immobility duration in tail suspension tests and forced swimming tests, indicating potential efficacy comparable to standard antidepressants like imipramine .

CompoundDose (mg/kg)Immobility Duration (s) Mean ± SEM
This compound1567.48 ± 2.0
Standard Drug (Imipramine)1560.75 ± 7.2

Antimicrobial Studies

In vitro studies have assessed the antimicrobial activity of this compound against various pathogens. Results indicated notable antibacterial effects against Gram-positive and Gram-negative bacteria:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus30
Escherichia coli26
Pseudomonas aeruginosa23

These findings suggest its potential role as an antimicrobial agent .

5. Conclusion and Future Directions

This compound demonstrates promising biological activities that warrant further investigation. Its mechanisms of action involving enzyme inhibition and receptor modulation present opportunities for therapeutic applications in treating depression and infections.

Future research should focus on:

  • Detailed Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
  • Clinical Trials : Evaluating its safety and efficacy in human subjects.
  • Structural Modifications : Exploring analogs that may enhance its pharmacological profile.

Q & A

Q. Methodological Insight :

  • Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent position with activity.
  • Validate hypotheses via molecular docking simulations (e.g., with Autodock Vina) to visualize binding modes .

Case Study : In tetrahydrophthalimide derivatives, meta-chloro substitution on the phenyl ring improved HIV-1 RT inhibition (IC₅₀ = 0.12 µM) compared to para-substituted analogs (IC₅₀ = 0.45 µM), attributed to better complementarity with the hydrophobic active site .

What advanced analytical techniques are recommended for characterizing trace impurities in this compound batches?

Answer:
To ensure purity in pharmaceutical or research-grade batches, employ:

High-Resolution Mass Spectrometry (HRMS) : Identifies impurities with ppm-level sensitivity, distinguishing isobaric species via exact mass measurements. For example, HRMS can differentiate between N-acetylated byproducts and the parent compound .

HPLC-PDA/ELSD : Pairing HPLC with photodiode array (PDA) or evaporative light scattering detectors (ELSD) quantifies impurities and detects non-UV-active contaminants. Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) for optimal resolution .

NMR Spectroscopy : ¹H-¹³C HSQC and HMBC experiments map impurity structures by correlating proton and carbon shifts, even at low concentrations (<1%) .

Case Example : In a batch of N-(3-bromo-2-methylphenyl)acetamide, GC-MS detected trace levels of unreacted 3-bromo-2-methylaniline (0.2%), prompting optimization of acylation conditions to minimize residual amine .

Q. Best Practices :

  • Establish method validation protocols (ICH Q2 guidelines) for accuracy, precision, and detection limits.
  • Use stability-indicating methods (e.g., stressed degradation studies) to assess impurity profiles under heat, light, and humidity .

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